![molecular formula C13H9FN2S B2666732 2-[(2-Aminophenyl)sulfanyl]-6-fluorobenzenecarbonitrile CAS No. 190328-54-2](/img/structure/B2666732.png)

2-[(2-Aminophenyl)sulfanyl]-6-fluorobenzenecarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

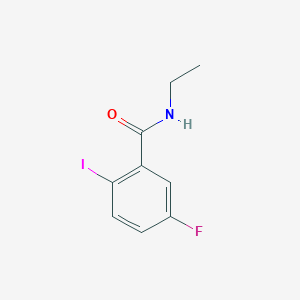

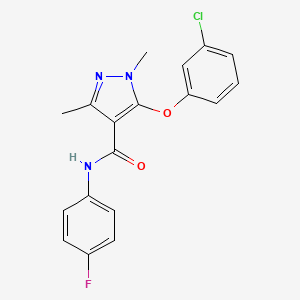

“2-[(2-Aminophenyl)sulfanyl]-6-fluorobenzenecarbonitrile” is a chemical compound with the CAS Number: 190328-54-2 . It has a molecular weight of 244.29 and its linear formula is C13H9FN2S . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H9FN2S/c14-10-4-3-7-12(9(10)8-15)17-13-6-2-1-5-11(13)16/h1-7H,16H2 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “2-[(2-Aminophenyl)sulfanyl]-6-fluorobenzenecarbonitrile” are not available, compounds of similar structure have been noted to possess diverse biological activities . These include antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, and other properties .Physical And Chemical Properties Analysis

The compound is solid in its physical form . More detailed physical and chemical properties such as boiling point, density, etc., are not available in the retrieved resources.Applications De Recherche Scientifique

Kinetic Investigation and Hydrolysis

Kinetic studies on aryl(fluoro)(phenyl)-λ6-sulfanenitriles, which share a similar structural motif with 2-[(2-Aminophenyl)sulfanyl]-6-fluorobenzenecarbonitrile, have been conducted to understand their behavior in aqueous and mixed aqueous-organic solutions. The studies reveal insights into the hydrolysis process, including pH-rate profiles, mechanisms (SN1 or an S-nitrilosulfonium cation-like transition state), and the influence of solvent ionizing power on the hydrolysis rate. These findings have implications for understanding the chemical behavior and potential reactivity of such compounds in various environments (Dong et al., 2001).

Synthesis of Intermediates for Material Manufacture

2-Fluoro-4-bromobiphenyl, an intermediate relevant to the synthesis of structures akin to 2-[(2-Aminophenyl)sulfanyl]-6-fluorobenzenecarbonitrile, plays a crucial role in manufacturing materials such as flurbiprofen. Research into practical, large-scale synthesis methods for such intermediates highlights the challenges and innovations in synthetic chemistry, particularly in the context of cost and safety concerns associated with certain reagents (Qiu et al., 2009).

Fluorescent Scaffolds and Probes

Compounds structurally related to 2-[(2-Aminophenyl)sulfanyl]-6-fluorobenzenecarbonitrile have been explored for their potential as fluorescent scaffolds and probes. Specifically, 2,6-bis(arylsulfonyl)anilines demonstrate significant fluorescence emissions in solid states due to well-defined intramolecular hydrogen bonds. These properties have been harnessed for applications such as solid-state fluorescence materials and turn-on-type probes based on aggregation-induced emission, offering new avenues for chemical sensing and materials science (Beppu et al., 2014).

Inhibition of Tumor-Associated Isozymes

Halogenated sulfonamides, including those derived from compounds similar to 2-[(2-Aminophenyl)sulfanyl]-6-fluorobenzenecarbonitrile, have been investigated for their ability to inhibit tumor-associated carbonic anhydrase isozymes. This research provides a foundation for the development of novel antitumor agents, showcasing the therapeutic potential of such chemical structures (Ilies et al., 2003).

Photophysical Properties and Environmental Sensing

Studies on the photophysical properties of related compounds have led to the development of highly selective and sensitive fluorescent probes for environmental sensing, such as the detection of mercury in aqueous solutions. This research underscores the utility of fluorobenzenecarbonitriles in environmental monitoring and analysis (Huang et al., 2008).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . The associated hazard codes are H302, H312, and H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

2-(2-aminophenyl)sulfanyl-6-fluorobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2S/c14-10-4-3-7-12(9(10)8-15)17-13-6-2-1-5-11(13)16/h1-7H,16H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJAYNGTDPLKNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)SC2=CC=CC(=C2C#N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Aminophenyl)sulfanyl]-6-fluorobenzenecarbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2666653.png)

![5-bromo-2-chloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2666654.png)

![4-benzoyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2666658.png)

![N-(4-acetamidophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2666661.png)

![1,7-dimethyl-8-(2-(4-methylpiperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2666665.png)

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2666671.png)